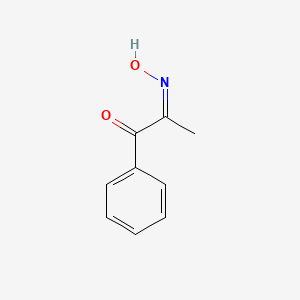
7-Quinolinol hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-7-ol hydrate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives have garnered significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-ol hydrate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes or ketones under acidic or basic conditions . Another method includes the use of microwave irradiation to facilitate the reaction between amino acetophenone and phenylacetylene in the presence of a catalyst such as zinc triflate . These methods often aim to produce the compound efficiently while minimizing the use of harmful solvents and reagents.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are employed to make the process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
Quinolin-7-ol hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming quinolin-7-one.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinolin-7-one, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
Quinolin-7-ol hydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinolin-7-ol hydrate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects . The compound can also interact with metal ions, forming complexes that exhibit unique biological activities .
類似化合物との比較
Quinolin-7-ol hydrate can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinolin-2,4-dione: Exhibits unique tautomeric forms and is used in the synthesis of fused ring systems.
4-Hydroxyquinoline: Used in the synthesis of various heterocyclic compounds with biological activities.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
quinolin-7-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2 |
InChIキー |
SHTXMWPMBLGPPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)



![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)



![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)




